molecular formula C16H16BrNO3 B3510956 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3510956
M. Wt: 350.21 g/mol
InChI Key: YTZQWFQLGAAHKH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the acetamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetamides.

    Oxidation Reactions: Products include quinones or other oxidized derivatives.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(4-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide
  • 2-(4-methylphenyl)-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of bromophenyl and dimethoxyphenyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-20-13-7-8-14(15(10-13)21-2)18-16(19)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZQWFQLGAAHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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